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Compound of Interest

Compound Name: 3-Benzyl-2H-azirine

Cat. No.: B579731

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-
catalyzed ring-opening reactions of 2H-azirines. These highly strained three-membered
heterocycles serve as versatile building blocks in organic synthesis, enabling the construction
of a wide array of valuable nitrogen-containing molecules. The protocols outlined herein focus
on synthetically relevant transformations catalyzed by various transition metals, including
palladium, copper, iron, rhodium, and gold.

Application Notes

The ring-opening of 2H-azirines, driven by the release of significant ring strain, can be
effectively controlled by transition metal catalysts to achieve a variety of synthetic outcomes.
The choice of metal catalyst, ligands, and reaction partners dictates the reaction pathway,
leading to the formation of diverse heterocyclic scaffolds and functionalized acyclic molecules.

Key applications include:

o Synthesis of Polysubstituted Pyrroles and Pyrazoles: Copper and palladium catalysts have
been shown to be highly effective in the synthesis of polysubstituted pyrroles and pyrazoles.
For instance, a copper-catalyzed ring expansion of 2H-azirines with terminal alkynes
provides a powerful method for constructing 3-alkynyl polysubstituted pyrroles.[1][2]
Similarly, a palladium-catalyzed reaction with hydrazones offers an alternative route to
various polysubstituted pyrazoles.[3]
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o Formation of Indoles: Iron(ll) chloride has emerged as an inexpensive and non-toxic catalyst
for the synthesis of 2,3-disubstituted indoles through the ring-opening of 2H-azirines. This
method proceeds via an amination of aromatic C-H bonds and tolerates a variety of
functional groups.[4]

o Construction of Pyridines: Gold and copper catalysts can be employed for the synthesis of
functionalized pyridines. A gold-catalyzed intramolecular transfer of an alkenyl nitrene from a
2-propargyl 2H-azirine to the alkyne moiety leads to the formation of polysubstituted
pyridines.[5]

o Synthesis of a-Amido Ketones: Palladium catalysis can facilitate the C—N bond cleavage of
2H-azirines in the presence of carboxylic acids, leading to the formation of valuable a-amido
ketone derivatives.[6]

e C-C Bond Formation via C-H Activation: Rhodium catalysts can be utilized for the synthesis
of acylmethyl-substituted 2-arylpyridine derivatives from 3-aryl-2H-azirines through a C-H
activation pathway, demonstrating a novel C-C bond-forming reaction.

The selection of the appropriate catalytic system is crucial for achieving the desired product
with high yield and selectivity. The following sections provide detailed quantitative data and
experimental protocols for several key metal-catalyzed ring-opening reactions of 2H-azirines.

Data Presentation

The following tables summarize quantitative data for selected metal-catalyzed ring-opening
reactions of 2H-azirines, providing a comparative overview of different catalytic systems and
their efficiencies.

Table 1: Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles from 2H-Azirines and
Hydrazones|3]
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2H- Hydraz Cataly . ) .
o Additiv Solven Temp Time Yield
Entry Azirine one st
e t (°C) (h) (%)
(RY) (R*% R%)  (mol%)
1,4-
Pd(OAc CsF, ]
1 Ph Ph, H Dioxan 100 12 75
)2 (10) K2S20s
e
1,4-
4- Pd(OAc  CsF, ]
2 Ph, H Dioxan 100 12 72
MeCsHa )2 (10) K2S20s
e
1,4-
4- Pd(OAc  CsF, .
3 Ph, H Dioxan 100 12 68
BrCesHa )2 (10) K2S20s
e
4- 1,4-
Pd(OAc  CsF, ]
4 Ph CICsHa, Dioxan 100 12 70
H )2 (10) K2S20s
e

Table 2: Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles from 2H-Azirines and Terminal

Alkynes[1][2]
2H- Cataly ) .
.. Alkyne Solven Temp Time Yield
Entry Azirine , st Base .
(R?) (°C) (h) (%)

(RY) (mol%)

1 Ph Ph Cul (10) EtsN Toluene 80 12 85
4-

2 MeOCe Ph Cul (10) EtsN Toluene 80 12 82
Ha
4-

3 Ph Cul (10) EtsN Toluene 80 12 78
ClICsHa

4 Ph n-Bu Cul (10) EtsN Toluene 80 12 75

Table 3: Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles from 2H-Azirines[4]
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2H-
o Catalyst ) .
Entry Azirine Solvent Temp (°C) Time (h) Yield (%)
(mol%)
(R*, R?)
1 Ph, Me FeClz (5) THF 70 12 85
4-MeCeHa,
2 FeClz (5) THF 70 12 82
Me
4-BrCeHa,
3 FeClz (5) THF 70 12 78
Me
4 Ph, Et FeClz (5) THF 70 12 80

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Polysubstituted
Pyrazoles[3]

To a screw-capped vial were added 2H-azirine (0.2 mmol, 1.0 equiv), hydrazone (0.24 mmol,
1.2 equiv), Pd(OAc)2 (4.5 mg, 0.02 mmol, 10 mol%), CsF (60.8 mg, 0.4 mmol, 2.0 equiv), and
K2S20s (108.1 mg, 0.4 mmol, 2.0 equiv). The vial was evacuated and backfilled with argon
three times. Then, 1,4-dioxane (2.0 mL) was added, and the mixture was stirred at 100 °C for
12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled
to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of Celite.
The filtrate was concentrated under reduced pressure, and the residue was purified by column
chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired
polysubstituted pyrazole.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles[1][2]

A mixture of 2H-azirine (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), Cul (9.5
mg, 0.05 mmol, 10 mol%), and EtsN (0.14 mL, 1.0 mmol, 2.0 equiv) in toluene (5.0 mL) was
stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the reaction
mixture was quenched with saturated aqueous NH4Cl solution (10 mL) and extracted with ethyl
acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over
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anhydrous Na=S0a4, and concentrated in vacuo. The residue was purified by flash column
chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the
desired 3-alkynylated pyrrole.

Protocol 3: General Procedure for Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles[4]

In a glovebox, a solution of the 2H-azirine (0.2 mmol, 1.0 equiv) in anhydrous THF (2.0 mL)
was treated with FeClz (1.3 mg, 0.01 mmol, 5 mol%). The reaction mixture was stirred at 70 °C
for 12 hours. Upon completion, the reaction was cooled to room temperature and the solvent
was removed under reduced pressure. The crude residue was purified by flash
chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding 2,3-
disubstituted indole.

Visualizations

The following diagrams illustrate the generalized reaction pathways and experimental
workflows for metal-catalyzed ring-opening reactions of 2H-azirines.

Generalized Metal-Catalyzed Ring-Opening of 2H-Azirine

Product
(Heterocycle or Acyclic Compound)

Click to download full resolution via product page

Caption: Generalized mechanism of metal-catalyzed 2H-azirine ring-opening.
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Typical Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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